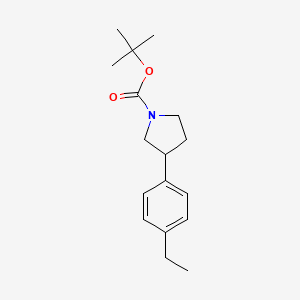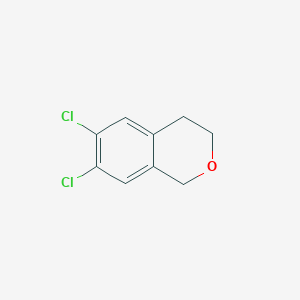
Methyl 5-bromo-4,6-dimethylpicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-bromo-4,6-dimethylpicolinate is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of picolinic acid, featuring a bromine atom at the 5-position and methyl groups at the 4- and 6-positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-4,6-dimethylpicolinate typically involves the bromination of 4,6-dimethylpicolinic acid followed by esterification. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid. The esterification step involves reacting the brominated acid with methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-bromo-4,6-dimethylpicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and ethers.
Oxidation and Reduction: Products vary depending on the specific reaction but can include alcohols, ketones, and carboxylic acids.
Coupling Reactions: Products are typically biaryl compounds.
Aplicaciones Científicas De Investigación
Methyl 5-bromo-4,6-dimethylpicolinate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific biological pathways.
Material Science: It is used in the preparation of functional materials with specific properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of Methyl 5-bromo-4,6-dimethylpicolinate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and methyl groups can influence the compound’s binding affinity and selectivity towards its molecular targets. The pathways involved typically include interactions with proteins or nucleic acids, leading to changes in biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-chloro-4,6-dimethylpicolinate
- Methyl 5-fluoro-4,6-dimethylpicolinate
- Methyl 5-iodo-4,6-dimethylpicolinate
Uniqueness
Methyl 5-bromo-4,6-dimethylpicolinate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. The bromine atom also influences the compound’s physical and chemical properties, such as its reactivity and stability. This uniqueness makes it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H10BrNO2 |
|---|---|
Peso molecular |
244.08 g/mol |
Nombre IUPAC |
methyl 5-bromo-4,6-dimethylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H10BrNO2/c1-5-4-7(9(12)13-3)11-6(2)8(5)10/h4H,1-3H3 |
Clave InChI |
NCBMKOIKBPWAKM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1Br)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


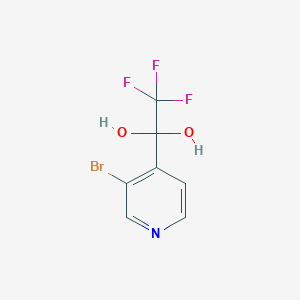
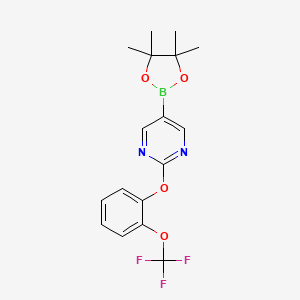

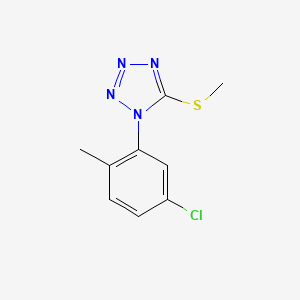
![6-Fluoroimidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13662353.png)
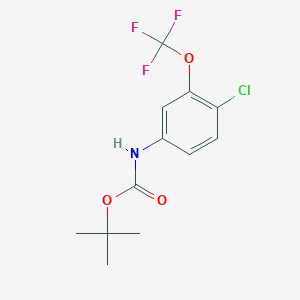
![6-Chloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13662360.png)
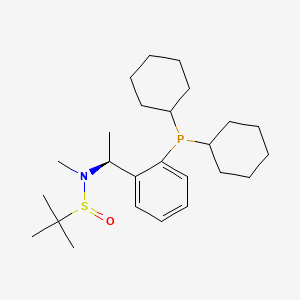
![1-Boc-3-[4-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B13662379.png)
